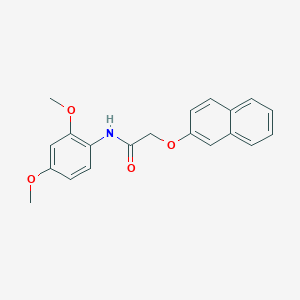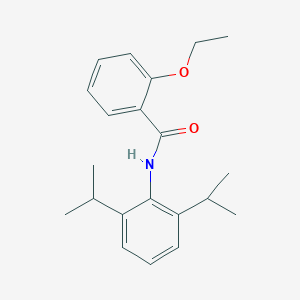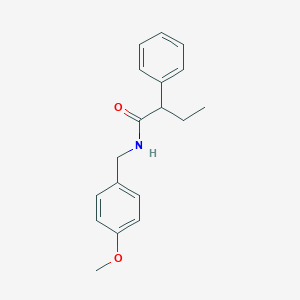
N-(2-ethoxyphenyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-phenoxyacetamide (EPA) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPA is a white crystalline powder with a molecular formula of C16H17NO3 and a molecular weight of 271.31 g/mol.
科学的研究の応用
N-(2-ethoxyphenyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. N-(2-ethoxyphenyl)-2-phenoxyacetamide has also been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. In addition, N-(2-ethoxyphenyl)-2-phenoxyacetamide has been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative disorders.
作用機序
The exact mechanism of action of N-(2-ethoxyphenyl)-2-phenoxyacetamide is not fully understood. However, it has been suggested that N-(2-ethoxyphenyl)-2-phenoxyacetamide exerts its pharmacological effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine in the central nervous system. N-(2-ethoxyphenyl)-2-phenoxyacetamide has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-phenoxyacetamide has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models. N-(2-ethoxyphenyl)-2-phenoxyacetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
実験室実験の利点と制限
N-(2-ethoxyphenyl)-2-phenoxyacetamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. N-(2-ethoxyphenyl)-2-phenoxyacetamide is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, N-(2-ethoxyphenyl)-2-phenoxyacetamide has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to administer in animal models. In addition, the exact dose-response relationship of N-(2-ethoxyphenyl)-2-phenoxyacetamide is not well established, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on N-(2-ethoxyphenyl)-2-phenoxyacetamide. One area of interest is the potential use of N-(2-ethoxyphenyl)-2-phenoxyacetamide in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel analogs of N-(2-ethoxyphenyl)-2-phenoxyacetamide with improved pharmacological properties. Additionally, the exact mechanism of action of N-(2-ethoxyphenyl)-2-phenoxyacetamide needs to be further elucidated to better understand its therapeutic potential.
合成法
N-(2-ethoxyphenyl)-2-phenoxyacetamide can be synthesized by the reaction of 2-phenoxyacetic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reacted with ethyl iodide to produce N-(2-ethoxyphenyl)-2-phenoxyacetamide. The synthesis of N-(2-ethoxyphenyl)-2-phenoxyacetamide has been reported in several research articles, and the yield of the reaction is typically high.
特性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C16H17NO3/c1-2-19-15-11-7-6-10-14(15)17-16(18)12-20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) |
InChIキー |
SEICWCFFAKBIPA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amine](/img/structure/B291338.png)
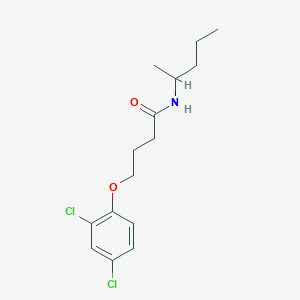

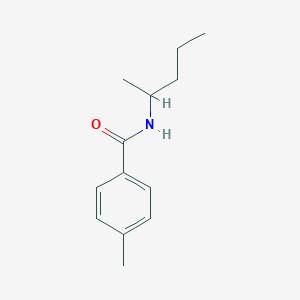
![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291348.png)
![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)
